molecular formula C9H10BrClO2 B13189206 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol

Cat. No.: B13189206
M. Wt: 265.53 g/mol
InChI Key: XZLVHSPOHDJNMQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-methoxyacetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.

Major Products:

    Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone.

    Reduction: Formation of 1-(3-Bromo-4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)ethanone
  • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
  • (3-Bromo-4-methoxyphenyl)(phenyl)methanone

Comparison: 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-chloroethanol

InChI

InChI=1S/C9H10BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5H2,1H3

InChI Key

XZLVHSPOHDJNMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CCl)O)Br

Origin of Product

United States

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